3-Hepten-2-one (CAS 1119-44-4) is an α,β-unsaturated aliphatic ketone that serves as a highly versatile soft electrophile and process intermediate. Characterized by its conjugated enone system, it acts as a critical Michael acceptor in organic synthesis, offering tunable reactivity for conjugate additions [1]. In industrial applications, it is a key intermediate in the catalytic upgrading of acetone-butanol-ethanol (ABE) mixtures [2] and a high-impact organoleptic compound used to impart green, nutty, and dairy notes in flavor formulations. For procurement, its exact seven-carbon chain length provides a specific balance of lipophilicity, volatility, and intermediate electrophilic reactivity that distinguishes it from both its saturated analog (2-heptanone) and other enone homologs.
Substituting 3-hepten-2-one with its saturated counterpart, 2-heptanone, completely abolishes its capability to undergo conjugate additions, rendering it useless for Michael-type synthetic pathways[1]. Furthermore, substituting it with shorter or longer α,β-unsaturated homologs (such as 3-penten-2-one or 3-octen-2-one) drastically alters the electrophilic reactivity at the β-carbon due to the varying inductive and steric effects of the alkyl tail[2]. This mismatch in kinetic rate constants can lead to uncontrolled reaction rates, altered enantioselectivity in organocatalysis, or shifted retention times in chromatographic separations, making exact procurement of the C7 enone mandatory for reproducible process scale-up.
The reactivity of α,β-unsaturated ketones toward nucleophiles is highly dependent on chain length. In standardized glutathione (GSH) depletion assays, 3-hepten-2-one exhibits a logarithmic rate constant (log k_exp) of 0.77. In contrast, the shorter homolog 3-penten-2-one is significantly more reactive (log k_exp = 1.26), while the longer 3-octen-2-one is less reactive (log k_exp = 0.47) [1]. This intermediate electrophilicity makes 3-hepten-2-one uniquely suited for controlled conjugate additions.
| Evidence Dimension | Logarithmic kinetic rate constant for GSH conjugation (log k_exp) |
| Target Compound Data | log k_exp = 0.77 |
| Comparator Or Baseline | 3-Penten-2-one (log k_exp = 1.26) and 3-Octen-2-one (log k_exp = 0.47) |
| Quantified Difference | ~3.1-fold lower reactivity than the C5 analog; ~2-fold higher reactivity than the C8 analog |
| Conditions | Aqueous phosphate buffer, GSH depletion chemoassay |
Allows synthetic chemists to procure an enone with a predictable, intermediate reaction rate, avoiding the runaway reactivity of shorter chains or the sluggish kinetics of longer homologs.
In the catalytic upgrading of acetone and n-butanol over Cu/ceria-zirconia catalysts, 3-hepten-2-one serves as the critical dehydrated intermediate before hydrogenation to 2-heptanone. Quantitative product distribution analysis over a Cu/0.8CeZr catalyst reveals a selectivity of 2.6% for the unsaturated 3-hepten-2-one intermediate, compared to 60.0% for the fully hydrogenated 2-heptanone[1]. Procuring pure 3-hepten-2-one is therefore essential for researchers needing an exact analytical standard to decouple the dehydration and hydrogenation steps.
| Evidence Dimension | Reaction product selectivity in cross-aldol condensation |
| Target Compound Data | 2.6% selectivity as the intermediate |
| Comparator Or Baseline | 2-Heptanone (60.0% selectivity as the terminal hydrogenated product) |
| Quantified Difference | 57.4% shift in selectivity, marking the boundary between dehydration and hydrogenation catalytic steps |
| Conditions | Cross-aldol condensation of acetone and n-butanol over Cu/0.8CeZr catalyst |
Provides chemical engineers with the exact intermediate standard required to calibrate kinetic models and optimize catalyst basicity/hydrogenation site ratios.
The α,β-unsaturation in 3-hepten-2-one fundamentally alters its sensory profile compared to saturated analogs. While 2-heptanone provides a standard fruity/blue cheese note, 3-hepten-2-one delivers a powerful green-grassy and pungent odor. At a concentration of 5 ppm, it imparts a specific creamy, dairy, and ripe cheese rind profile . This specific unsaturation-driven profile cannot be replicated by blending saturated heptanones with generic green-note aldehydes.
| Evidence Dimension | Organoleptic profile at 5 ppm |
| Target Compound Data | Green-grassy, creamy, ripe cheese rind notes |
| Comparator Or Baseline | 2-Heptanone (Saturated, predominantly fruity/spicy blue cheese without the green-grassy impact) |
| Quantified Difference | Presence of the conjugated double bond shifts the profile to include essential green/nutty notes |
| Conditions | 5 ppm sensory evaluation threshold |
Essential for flavor formulation procurement where the authentic replication of roasted hazelnut or complex dairy matrices requires the exact unsaturated enone.
Due to its intermediate electrophilicity (log k_exp = 0.77), 3-hepten-2-one is the optimal substrate for enantioselective aza-Michael additions of purine bases, allowing for the controlled synthesis of non-natural nucleoside analogues without the side reactions common to overly reactive shorter enones[1].
As the direct dehydration product of the acetone/n-butanol cross-aldol condensation, pure 3-hepten-2-one is procured as an analytical calibration standard. It enables researchers to accurately quantify the efficiency of the hydrogenation step (to 2-heptanone) over bifunctional Cu/ceria-zirconia catalysts [2].
Procured by the food and beverage industry to impart lingering, rich after-notes in dairy products and fatty nut applications (e.g., hazelnut, Brazil nut), where its specific 5 ppm threshold profile outperforms saturated ketone substitutes.
Flammable